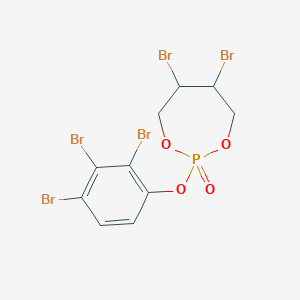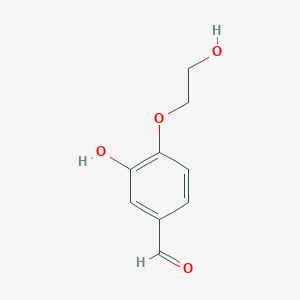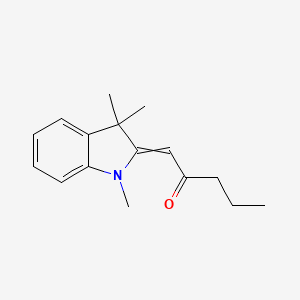
butyl N'-aminocarbamimidothioate;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl N’-aminocarbamimidothioate;hydrobromide is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl N’-aminocarbamimidothioate;hydrobromide typically involves the reaction of butylamine with a suitable carbamoyl chloride or isocyanate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions . The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of butyl N’-aminocarbamimidothioate;hydrobromide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl N’-aminocarbamimidothioate;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Butyl N’-aminocarbamimidothioate;hydrobromide has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of butyl N’-aminocarbamimidothioate;hydrobromide involves the inhibition of specific enzymes or receptors. The compound binds to the active site of the target enzyme or receptor, preventing the normal substrate from binding and thereby inhibiting its activity. This can lead to various physiological effects depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(4-bromobutyl)carbamate: This compound is similar in structure and is used in similar applications.
tert-Butyl carbamates: These compounds are widely used as protecting groups for amines in organic synthesis.
Uniqueness
Butyl N’-aminocarbamimidothioate;hydrobromide is unique due to its specific structure, which allows for selective binding to certain enzymes and receptors. This makes it a valuable tool in scientific research and industrial applications .
Properties
CAS No. |
63332-89-8 |
|---|---|
Molecular Formula |
C5H14BrN3S |
Molecular Weight |
228.16 g/mol |
IUPAC Name |
butyl N'-aminocarbamimidothioate;hydrobromide |
InChI |
InChI=1S/C5H13N3S.BrH/c1-2-3-4-9-5(6)8-7;/h2-4,7H2,1H3,(H2,6,8);1H |
InChI Key |
MCWKXYQBUPGJAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=NN)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2Z)-2-(2-Hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)hydrazino]benzoic acid](/img/structure/B14488735.png)

![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)





![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)


![3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one](/img/structure/B14488805.png)
